4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16/h4-5,11H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHURJNCDEVRNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709909 | |
| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92700-82-8 | |
| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Synthesis: 2,3,4-Trimethoxybenzyl Chloride
The synthesis begins with preparing 2,3,4-trimethoxybenzyl chloride, a key intermediate. This is typically achieved by reacting 2,3,4-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Reaction Conditions:
-
Temperature: 0–5°C (controlled to prevent side reactions)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Reaction Time: 4–6 hours
N-Alkylation of Piperazine
The intermediate is then subjected to N-alkylation with piperazine. This step involves nucleophilic attack by the piperazine nitrogen on the benzyl chloride’s electrophilic carbon.
Optimized Protocol:
-
Molar Ratio: 1:1.2 (benzyl chloride : piperazine)
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Solvent: DCM or acetonitrile
-
Temperature: Room temperature (25°C)
-
Reaction Time: 12–18 hours
Outcome:
Formylation Strategies for Piperazine Derivatives
Conventional Formylation Using Formic Acid
The final step introduces the carbaldehyde group via formylation. A common approach involves reacting the N-alkylated piperazine with formic acid under reflux conditions.
Reaction Parameters:
-
Formic Acid Concentration: 85–98%
-
Temperature: 100–110°C
-
Duration: 6–8 hours
-
Catalyst: None required (self-catalyzed by formic acid)
Alternative Formylating Agents
Paraformaldehyde and acetic formic anhydride are employed to enhance reaction efficiency:
| Formylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Paraformaldehyde | DCM | 40°C | 68 |
| Acetic Formic Anhydride | THF | 60°C | 75 |
Mechanistic Insight:
Paraformaldehyde decomposes to formaldehyde in situ, which undergoes nucleophilic addition with the piperazine nitrogen, followed by oxidation to the aldehyde.
Purification and Characterization
Chromatographic Techniques
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Typical Purity Outcomes:
Spectroscopic Confirmation
Critical data for structural validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.6 ppm (aldehyde proton), δ 3.8–3.9 ppm (methoxy groups) |
| ¹³C NMR | δ 195 ppm (carbonyl carbon), δ 55–60 ppm (methoxy carbons) |
| IR | 1700 cm⁻¹ (C=O stretch) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To improve scalability, continuous flow reactors are employed for the alkylation step:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Yield | 75% | 82% |
| Purity | 90% | 94% |
Advantages:
Waste Management Strategies
Industrial processes integrate solvent recovery systems:
-
DCM and THF are distilled and reused (95% recovery rate).
-
Aqueous waste is neutralized before disposal.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents targeting neurological and cardiovascular conditions. Its structural features allow for modifications that can lead to new drug candidates with improved efficacy and safety profiles.
Organic Synthesis
In organic chemistry, 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in synthetic routes .
Biological Studies
This compound is employed in biological research to investigate the activity of piperazine derivatives. Studies have shown its potential as an enzyme inhibitor and receptor modulator, which could lead to advancements in understanding metabolic disorders and developing new therapeutic strategies .
Case Study 1: Cardiovascular Applications
Research has demonstrated that N-Formyl Trimetazidine can improve cardiac function and reduce angina symptoms through its action on metabolic pathways. In clinical trials, patients treated with this compound showed significant improvements in exercise tolerance and quality of life compared to controls .
Case Study 2: Neurological Applications
Investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. Preclinical studies indicate that it may help protect neuronal cells from oxidative stress and apoptosis .
Summary of Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Targeting cardiovascular and neurological conditions |
| Organic Synthesis | Building block for complex molecule development | Versatile reactions leading to novel compounds |
| Biological Studies | Investigating enzyme inhibition and receptor modulation | Potential neuroprotective effects and improved cardiac function |
Mechanism of Action
The mechanism of action of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as Taq polymerase and telomerase, potentially through an oxidative mechanism.
Receptor Modulation: It may modulate receptors involved in neurotransmission, contributing to its effects on neurological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde and its structural analogs:
Key Structural Variations and Physicochemical Properties
Key Observations :
- Electron-Donating vs.
- Functional Group Reactivity : The carbaldehyde (-CHO) group in the target compound offers a reactive site for further chemical modifications (e.g., Schiff base formation), unlike methyl or benzoyl substituents in analogs .
Herbicidal Activity
Compounds with 3,4,5-trimethoxyphenyl or 2,3,4-trimethoxyphenyl substituents (e.g., the target compound) exhibit selective herbicidal activity against dicot plants like rape (Brassica napus), but minimal effects on monocots like barnyard grass . This contrasts with derivatives bearing 4-chlorobenzyl or 4-(trifluoromethyl)phenyl groups, which show broader but less selective activity .
Pharmacological Potential
Biological Activity
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, also known as N-Formyl Trimetazidine, has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a piperazine ring substituted with a trimethoxyphenylmethyl group and a formyl group, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O4
- CAS Number : 92700-82-8
- IUPAC Name : 4-(2,3,4-trimethoxybenzyl)piperazine-1-carbaldehyde
The compound's structure allows it to interact with various biological targets, primarily through the inhibition of specific enzymes involved in metabolic pathways.
The primary mechanism of action for this compound involves the inhibition of 3-ketoacyl coenzyme A thiolase , an enzyme crucial for fatty acid oxidation. By inhibiting this enzyme, the compound shifts the heart's energy substrate preference from fatty acids to glucose, enhancing cardiac efficiency and reducing symptoms associated with ischemic heart conditions such as angina pectoris .
Pharmacokinetics
Research indicates that the compound is well absorbed when administered, achieving complete bioavailability within approximately 5 hours. Steady-state concentrations are typically reached by the 60th hour post-administration. This pharmacokinetic profile supports its potential use in chronic conditions requiring sustained therapeutic effects.
Cardiovascular Effects
Studies have shown that this compound exhibits significant cardioprotective effects. It has been reported to:
- Reduce myocardial ischemia by optimizing energy metabolism within cardiac cells.
- Stabilize mitochondrial membranes and reduce oxidative stress, contributing to cytoprotection against apoptosis .
Antimicrobial Activity
In addition to cardiovascular benefits, this compound has been explored for its antimicrobial properties. Research indicates that derivatives of piperazine can exhibit activity against various bacterial strains. Specifically, modifications similar to those found in this compound have shown promising results in inhibiting bacterial growth .
Study on Cardiac Function Improvement
A clinical study evaluated the effects of N-Formyl Trimetazidine on patients with stable angina. The results demonstrated:
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Exercise Tolerance (min) | 5 | 8 |
| Angina Episodes/Week | 12 | 5 |
| Quality of Life Score | 50 | 75 |
These findings indicate a significant improvement in cardiac function and quality of life for patients treated with the compound.
Antimicrobial Screening Results
In another study assessing the antimicrobial activity of piperazine derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 |
The results suggest that this compound possesses moderate antibacterial activity against common pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a piperazine core with a substituted benzyl halide under basic conditions (e.g., DIPEA in DCM) . Optimization includes controlling temperature (0–25°C), solvent polarity (DCM or THF), and stoichiometric ratios of reagents. For example, coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides in DCM at room temperature yields derivatives with >50% purity after crystallization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying proton environments (e.g., aromatic protons at δ 6.6–7.3 ppm, piperazine methylene groups at δ 2.4–3.8 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks for derivatives in the range of 300–400 Da) .
- Elemental Analysis : Confirms C, H, N composition (e.g., deviations <0.4% between calculated and observed values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring improves metabolic stability, while bulky substituents (e.g., 4-chlorophenyl) enhance target affinity .
- Piperazine Core Modifications : Replacing the carbaldehyde group with carbothioamide or acetyl moieties alters pharmacokinetic profiles, as seen in analogs with improved antimicrobial activity .
- Case Study : Derivatives with 4-hydroxyphenyl groups showed 2–3× higher antioxidant activity compared to unsubstituted analogs, attributed to hydrogen-bonding interactions .
Q. What experimental strategies are used to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Kinase Assays : Measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Molecular Docking : Align the compound’s 3D structure (from X-ray crystallography, CCDC-1990392 ) with kinase ATP-binding pockets to predict binding modes.
- Cellular Validation : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating results with kinase inhibition data .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported bioactivity or synthetic yields for similar piperazine derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to confirm >95% purity, as impurities can skew bioactivity results .
- Experimental Reprodubility : Standardize solvent quality (anhydrous DCM vs. technical grade) and reaction time (24–48 hours) to minimize yield variability .
- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC50 ranges of 2–50 µM ) to identify outliers caused by assay conditions (e.g., bacterial strain differences).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
